molecular formula C5H8FNO2 B3047252 Methyl 3-fluoroazetidine-3-carboxylate CAS No. 1363380-90-8

Methyl 3-fluoroazetidine-3-carboxylate

Cat. No.: B3047252
CAS No.: 1363380-90-8
M. Wt: 133.12
InChI Key: WNLQSAXAATZVLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoroazetidine-3-carboxylate typically involves the fluorination of azetidine derivatives. One common method involves the reaction of azetidine-3-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often requiring multiple purification steps such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Hydrolysis: The ester group in this compound can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted azetidine derivatives can be formed.

    Oxidation Products: Oxidation can yield azetidine-3-carboxylic acid derivatives.

    Reduction Products: Reduction can produce azetidine-3-methanol derivatives.

Scientific Research Applications

Methyl 3-fluoroazetidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.

    Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 3-fluoroazetidine-3-carboxylate and its derivatives often involves interaction with specific enzymes or receptors in biological systems. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

    Methyl 3-chloroazetidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-bromoazetidine-3-carboxylate: Contains a bromine atom, leading to different reactivity and biological properties.

    Methyl 3-iodoazetidine-3-carboxylate: Iodine substitution results in unique chemical behavior.

Uniqueness: Methyl 3-fluoroazetidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it particularly valuable in drug design and development.

Properties

IUPAC Name

methyl 3-fluoroazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c1-9-4(8)5(6)2-7-3-5/h7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLQSAXAATZVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226087
Record name 3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-90-8
Record name 3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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